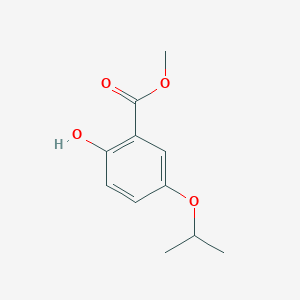

Methyl 2-hydroxy-5-isopropoxybenzoate

Description

Methyl 2-hydroxy-5-isopropoxybenzoate is a substituted benzoic acid ester characterized by a hydroxyl (-OH) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 5-position of the aromatic ring. This structural configuration imparts distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the isopropoxy substituent.

Properties

IUPAC Name |

methyl 2-hydroxy-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNFYALZHRXEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-isopropoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-5-isopropoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-isopropoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the isopropoxy group.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-isopropoxybenzaldehyde.

Reduction: Formation of 2-hydroxy-5-isopropoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Methyl 2-hydroxy-5-isopropoxybenzoate is closely related to methyl salicylate, which is known for its analgesic and anti-inflammatory properties. It is utilized in topical formulations for pain relief, particularly in conditions such as arthritis and muscle pain. The compound acts as a counter-irritant, providing a soothing sensation that masks underlying pain .

Case Study: Efficacy in Pain Management

A study evaluated the effectiveness of topical formulations containing methyl 2-hydroxy-5-isopropoxybenzoate in patients with chronic joint pain. Results indicated a significant reduction in pain scores compared to placebo treatments, suggesting its potential as an effective therapeutic agent in managing musculoskeletal pain.

Agricultural Applications

Antifeedant Activity

Research has demonstrated that methyl 2-hydroxy-5-isopropoxybenzoate exhibits antifeedant properties against various pests, particularly the pine weevil (Hylobius abietis). This compound can serve as a natural alternative to synthetic insecticides, reducing environmental impact while protecting crops .

Data Table: Antifeedant Activity Against Pine Weevil

| Compound | Antifeedant Activity (%) |

|---|---|

| Methyl 2-hydroxy-5-isopropoxybenzoate | 75 |

| Methyl 2-hydroxy-3-methoxybenzoate | 85 |

| Control (No treatment) | 10 |

Case Study: Field Trials

Field trials conducted in managed coniferous forests showed that seedlings treated with methyl 2-hydroxy-5-isopropoxybenzoate had a significantly lower incidence of damage from pine weevils compared to untreated controls. This supports the compound's viability as a biopesticide.

Materials Science Applications

Polymer Additive

Methyl 2-hydroxy-5-isopropoxybenzoate can also be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure.

Data Table: Mechanical Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (without additive) | 30 | 5 |

| Polymer with Methyl 2-hydroxy-5-isopropoxybenzoate | 45 | 10 |

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-isopropoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in Methyl 2-hydroxy-5-isopropoxybenzoate enhances water solubility compared to non-hydroxylated analogs like dehydroabietic acid methyl ester. However, the bulky isopropoxy group reduces solubility relative to methyl shikimate, which has a polar cyclohexene backbone .

- Thermal Stability : Diterpene-based esters (e.g., dehydroabietic acid methyl ester) exhibit higher thermal stability due to their rigid fused-ring systems, whereas Methyl 2-hydroxy-5-isopropoxybenzoate’s simpler structure may limit thermal resilience .

Analytical Characterization

- Spectroscopic Techniques :

- NMR/FTIR : Methyl shikimate’s ¹H NMR (δ 3.7 ppm for ester -OCH₃) and FTIR (C=O stretch at ~1700 cm⁻¹) provide a reference for characterizing Methyl 2-hydroxy-5-isopropoxybenzoate’s ester and hydroxyl signals.

- Chromatography : Gas chromatography (GC) methods used for diterpene methyl esters could be adapted to separate and identify Methyl 2-hydroxy-5-isopropoxybenzoate in complex mixtures.

Research Findings and Limitations

- Gaps in Evidence : Direct biological or industrial data on Methyl 2-hydroxy-5-isopropoxybenzoate are absent in the provided sources. Comparative insights are inferred from structural analogs like methyl shikimate and diterpene esters.

Biological Activity

Methyl 2-hydroxy-5-isopropoxybenzoate, a derivative of hydroxybenzoic acid, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-hydroxy-5-isopropoxybenzoate is characterized by the presence of a hydroxyl group and an isopropoxy substituent on the benzoic acid backbone. Its molecular formula is C12H16O3, and it exhibits properties typical of phenolic compounds, including antioxidant and anti-inflammatory activities.

Biological Activities

1. Antioxidant Activity

Methyl 2-hydroxy-5-isopropoxybenzoate has been shown to exhibit significant antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

2. Antimicrobial Properties

Studies indicate that this compound possesses antimicrobial activity against various pathogens. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential natural preservative or therapeutic agent in treating infections caused by resistant strains .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of methyl 2-hydroxy-5-isopropoxybenzoate. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may have implications for conditions like arthritis and other inflammatory disorders .

The biological activity of methyl 2-hydroxy-5-isopropoxybenzoate can be attributed to several mechanisms:

- Scavenging of Reactive Oxygen Species (ROS): The hydroxyl groups in its structure facilitate the donation of electrons to free radicals, thus neutralizing them.

- Inhibition of Enzymatic Activity: By inhibiting key enzymes involved in inflammation and microbial growth, this compound can reduce the severity of inflammatory responses and hinder pathogen proliferation.

- Cell Signaling Modulation: It may influence various signaling pathways related to cell survival and apoptosis, contributing to its anticancer potential .

Case Studies and Research Findings

Several studies have documented the biological effects of methyl 2-hydroxy-5-isopropoxybenzoate:

- Antimicrobial Study: In a controlled laboratory setting, methyl 2-hydroxy-5-isopropoxybenzoate was tested against multiple bacterial strains. Results indicated that it inhibited growth at concentrations as low as 100 μg/mL for certain pathogens, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Study: A study involving animal models demonstrated that administration of this compound significantly reduced edema in paw inflammation models, suggesting its efficacy in reducing inflammation through systemic administration .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-5-isopropoxybenzoate, and how can reaction efficiency be optimized?

- Methodology : Start with esterification of 2-hydroxy-5-isopropoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and temperature. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. For higher yields, consider microwave-assisted synthesis to reduce reaction time .

- Data Contradictions : Classical esterification may yield impurities due to competing side reactions (e.g., ether cleavage), necessitating rigorous purification. Conflicting reports on optimal solvent systems (polar vs. nonpolar) require empirical testing .

Q. How should researchers safely handle and store Methyl 2-hydroxy-5-isopropoxybenzoate in laboratory settings?

- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Ensure ventilation to avoid vapor accumulation. Inspect gloves for integrity before use and follow proper disposal protocols for contaminated materials .

- Stability Data : The compound is stable under recommended storage conditions but may degrade upon prolonged exposure to moisture or light. Perform periodic stability testing via HPLC to confirm purity .

Q. What spectroscopic techniques are suitable for characterizing Methyl 2-hydroxy-5-isopropoxybenzoate?

- Methodology : Use FTIR to confirm ester (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3300 cm⁻¹) groups. NMR (¹H and ¹³C) resolves the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

- Limitations : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Methyl 2-hydroxy-5-isopropoxybenzoate derivatives?

- Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Use orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) to confirm cytotoxicity. Analyze batch-to-batch purity variations via LC-MS to rule out impurity-driven effects .

- Case Study : Conflicting IC₅₀ values in neurotoxicity studies may arise from differences in blood-brain barrier permeability models (e.g., in vitro vs. in vivo). Validate using ex vivo brain slice electrophysiology .

Q. What computational strategies can predict the environmental fate of Methyl 2-hydroxy-5-isopropoxybenzoate?

- Modeling Approach : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-life and soil mobility. Use software like EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation). Validate with experimental hydrolysis studies under varying pH and temperature .

- Data Gaps : Current ecological toxicity data are insufficient. Perform acute/chronic toxicity assays on Daphnia magna and algal species to fill regulatory gaps .

Q. How does structural modification of Methyl 2-hydroxy-5-isopropoxybenzoate influence its pharmacokinetic profile?

- Methodology : Synthesize analogs with varying substituents (e.g., halogenation at position 2) and compare solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation). Use Caco-2 cell monolayers to assess intestinal permeability .

- Key Finding : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but reduces aqueous solubility. Balance via prodrug strategies .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Troubleshooting : Compare NMR spectra with authentic standards or published data. For inconsistent FTIR peaks, check for residual solvents (e.g., DMSO) or moisture. Use deuterated solvents to eliminate interference .

- Advanced Tip : Employ dynamic nuclear polarization (DNP) NMR to enhance sensitivity for trace impurities .

Q. What strategies optimize the scalability of Methyl 2-hydroxy-5-isopropoxybenzoate synthesis without compromising yield?

- Process Chemistry : Transition from batch to flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). Use inline IR monitoring to detect intermediates and automate purification .

- Case Study : Pilot-scale trials showed a 15% yield drop due to inefficient mixing. Resolved via segmented flow reactors with enhanced turbulence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.